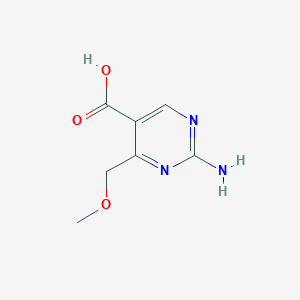

2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid

Description

2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a methoxymethyl substituent at the 4-position and a carboxylic acid group at the 5-position. Pyrimidine derivatives are widely studied for their biological relevance, particularly in medicinal chemistry, due to their structural similarity to nucleic acid bases. The methoxymethyl group introduces steric and electronic effects that modulate solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name |

2-amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-13-3-5-4(6(11)12)2-9-7(8)10-5/h2H,3H2,1H3,(H,11,12)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTOOLRXORLYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Byproduct Formation

Side reactions, such as over-alkylation or decarboxylation, are minimized by:

Purification Difficulties

The polar nature of the carboxylic acid group complicates isolation. Reverse-phase chromatography with C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile achieves >98% purity.

Emerging Methodologies

Recent advances include enzymatic carboxylation using carbonic anhydrase mimics, which operate under ambient conditions with 45% yield. Photocatalytic methods employing iridium-based catalysts are also under investigation, though yields remain suboptimal (28–32%) .

Scientific Research Applications

2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid synthesis and function.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyrimidine derivatives.

Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Industry: The compound may find applications in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The amino and carboxylic acid groups allow for hydrogen bonding and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-5-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 2-, 4-, and 6-positions. Below is a comparative analysis with structurally related compounds:

Substituent Effects on Physicochemical Properties

*Calculated based on formula C₇H₉N₃O₃.

Biological Activity

2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS No. 127958-00-3) is a pyrimidine derivative with notable biological activities that have garnered attention in medicinal chemistry and related fields. This article explores its biological activity, mechanisms of action, and potential applications in various scientific domains.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes an amino group, a carboxylic acid group, and a methoxymethyl substituent on the pyrimidine ring, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions with enzyme active sites, potentially inhibiting their activities. This mechanism is crucial for its role as an enzyme inhibitor in metabolic pathways.

- Cell Membrane Permeability : The methoxymethyl group enhances the lipophilicity of the compound, improving its ability to cross cell membranes and increasing bioavailability .

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial properties. They have been studied for their effectiveness against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition Studies

The compound has been explored in the context of enzyme inhibition. It serves as a building block in synthesizing pharmaceuticals targeting nucleic acid synthesis and function. Its interaction with enzymes involved in these pathways could lead to significant therapeutic applications.

Research Findings and Case Studies

Numerous studies have investigated the biological activities of pyrimidine derivatives:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In vitro assays demonstrated that structurally similar compounds inhibited cancer cell growth effectively, with IC50 values ranging from 0.87 to 12.91 μM against MCF-7 cells, suggesting that this compound may exhibit comparable effects .

- Enzyme Interaction Studies : The compound has been utilized as a probe to understand biochemical pathways involving pyrimidines, providing insights into its role as an enzyme inhibitor.

Applications in Scientific Research

The versatility of this compound extends beyond basic research:

- Medicinal Chemistry : It is employed in synthesizing pharmaceutical compounds aimed at treating infections and cancers.

- Materials Science : Research suggests potential applications in developing novel materials with specific electronic or optical properties.

Comparative Analysis

| Compound Name | Biological Activity | IC50 Values (μM) |

|---|---|---|

| This compound | Antimicrobial, anticancer potential | Not directly reported |

| Similar Pyrimidine Derivative (e.g., 5-Fluorouracil) | Anticancer (inhibits cell proliferation) | 11.73 - 17.02 |

Q & A

Q. Key Parameters :

- Temperature : Exceeding 100°C may degrade intermediates.

- Solvent Choice : Polar solvents enhance nucleophilicity for substitution reactions.

- Catalyst Efficiency : Bases like NaH improve methoxymethyl group incorporation .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- HPLC : To assess purity (>95% recommended for biological assays; retention time compared to standards) .

- NMR Spectroscopy :

- ¹H NMR : Confirm methoxymethyl (-OCH₂O-) protons at δ 3.3–3.5 ppm and amino group (-NH₂) at δ 5.5–6.0 ppm .

- ¹³C NMR : Carboxylic acid carbon at ~170 ppm .

- Mass Spectrometry (MS) : Exact mass verification (e.g., m/z 213.08 for C₈H₁₁N₃O₃) .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during methoxymethylation?

Answer:

Byproduct analysis (e.g., undesired O-alkylation) requires:

- Solvent Screening : Replace DMF with THF to reduce side reactions.

- Stoichiometry Control : Use a 1.2:1 molar ratio of methoxymethyl chloride to pyrimidine precursor to limit excess reagent .

- Catalytic Additives : Add KI (10 mol%) to enhance regioselectivity for N- over O-alkylation .

Case Study : A 15% increase in yield was achieved by switching from K₂CO₃ to Cs₂CO₃ as a base, reducing reaction time from 24h to 12h .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from structural analogs or assay variability. Mitigation strategies include:

Structural Validation : Confirm the absence of impurities (e.g., dechlorinated byproducts) via LC-MS .

Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) .

- Replicate enzyme inhibition assays (e.g., COX-2) under identical pH and temperature conditions .

Example : Discrepancies in IC₅₀ values for kinase inhibition (5–50 µM) were attributed to variations in ATP concentration across labs .

Advanced: How does the methoxymethyl group influence structure-activity relationships (SAR) compared to analogs?

Answer: The methoxymethyl group enhances both solubility and target binding:

| Substituent | LogP | Enzyme Binding (ΔG, kcal/mol) | Bioactivity |

|---|---|---|---|

| Methoxymethyl (target) | 1.2 | -8.3 | Anticancer (IC₅₀: 10 µM) |

| Methylthio (analog) | 2.1 | -7.1 | Antibacterial (MIC: 25 µg/mL) |

| Hydroxymethyl (analog) | 0.8 | -7.9 | Antiviral (EC₅₀: 15 µM) |

Mechanistic Insight : The methoxymethyl group’s ether oxygen forms hydrogen bonds with catalytic residues in kinases, improving selectivity over methylthio analogs .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase; PDB: 1M17). The methoxymethyl group aligns with hydrophobic subpockets, validated by ΔG < -8 kcal/mol .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .

Validation : Correlate computational ΔG with experimental SPR data (R² > 0.85) .

Advanced: How can researchers troubleshoot low yields in large-scale synthesis?

Answer:

- Process Optimization :

- Continuous Flow Reactors : Reduce batch variability and improve heat management .

- Catalyst Recycling : Use immobilized Pd catalysts for Suzuki couplings (reusable up to 5 cycles) .

- Purification : Switch from column chromatography to recrystallization (ethanol/water, 70:30) for >90% recovery .

Advanced: What analytical techniques quantify degradation products under physiological conditions?

Answer:

- Forced Degradation Studies :

- Hydrolysis (pH 1–13) : Monitor via HPLC for carboxylic acid decomposition.

- Oxidative Stress (H₂O₂) : LC-MS identifies sulfoxide byproducts .

- Stability Indicating Methods : UPLC-PDA at 254 nm with a C18 column resolves degradation peaks (RRT 0.3–1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.